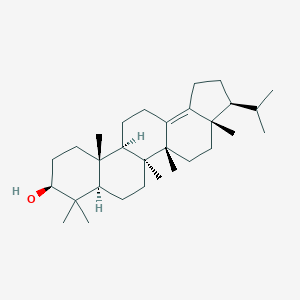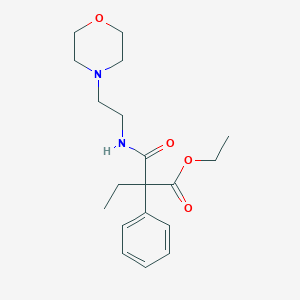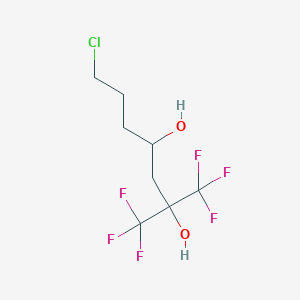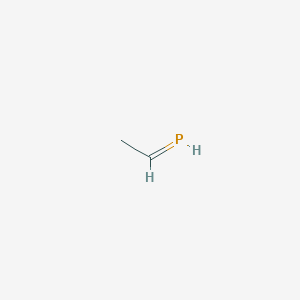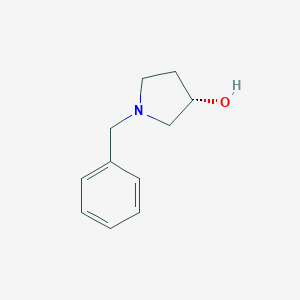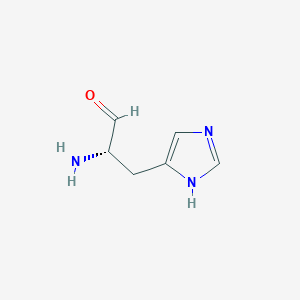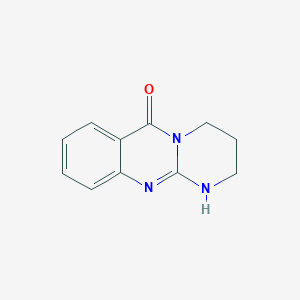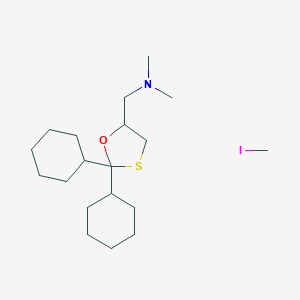
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, also known as DMTMM, is a chemical compound that is widely used in scientific research for its ability to activate carboxylic acids. DMTMM is a highly reactive reagent that is commonly used in peptide synthesis and other chemical reactions.
科学的研究の応用
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is commonly used in peptide synthesis as a coupling agent. It is also used in the synthesis of other organic compounds, such as esters and amides. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is a highly reactive reagent that is able to activate carboxylic acids, making it an ideal coupling agent for peptide synthesis. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is also used in the synthesis of pharmaceuticals and other bioactive compounds.
作用機序
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide activates carboxylic acids by forming an intermediate species that is more reactive than the original carboxylic acid. This intermediate species then reacts with the amine or alcohol to form the desired product. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is able to activate carboxylic acids more efficiently than other coupling agents, such as DCC and HATU.
生化学的および生理学的効果
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is not used for any biochemical or physiological effects. It is solely used as a chemical reagent in scientific research.
実験室実験の利点と制限
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide has several advantages over other coupling agents. It is more reactive than DCC and HATU, and it produces fewer side products. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is also more stable than other coupling agents, making it easier to handle and store. However, 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is more expensive than other coupling agents, and it is not as widely available.
将来の方向性
There are several future directions for the use of 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide in scientific research. One potential application is in the synthesis of peptides and other bioactive compounds. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide could also be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide could be used in the development of new coupling agents that are even more efficient and selective than 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide.
Conclusion:
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is a highly reactive reagent that is widely used in scientific research for its ability to activate carboxylic acids. It is commonly used in peptide synthesis and other organic reactions. 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide has several advantages over other coupling agents, including its high reactivity and stability. However, it is more expensive than other coupling agents and not as widely available. There are several future directions for the use of 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide in scientific research, including the development of new coupling agents and the synthesis of new pharmaceuticals and bioactive compounds.
合成法
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide is synthesized by reacting dimethylamine with 2,2-dicyclohexyl-1,3-dithiolane-4,5-dione in the presence of iodomethane. The reaction yields 2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide as a white crystalline solid with a melting point of 155-157°C.
特性
CAS番号 |
101990-82-3 |
|---|---|
製品名 |
2,2-Dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide |
分子式 |
C19H36INOS |
分子量 |
453.5 g/mol |
IUPAC名 |
1-(2,2-dicyclohexyl-1,3-oxathiolan-5-yl)-N,N-dimethylmethanamine;iodomethane |
InChI |
InChI=1S/C18H33NOS.CH3I/c1-19(2)13-17-14-21-18(20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2/h15-17H,3-14H2,1-2H3;1H3 |
InChIキー |
VDBVPPNJKNPTBK-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CSC(O1)(C2CCCCC2)C3CCCCC3.CI |
正規SMILES |
CN(C)CC1CSC(O1)(C2CCCCC2)C3CCCCC3.CI |
同義語 |
2,2-DHDMO 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (+-)-isomer 2,2-dicyclohexyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (-)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



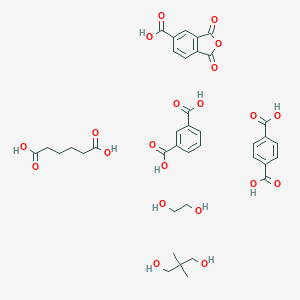
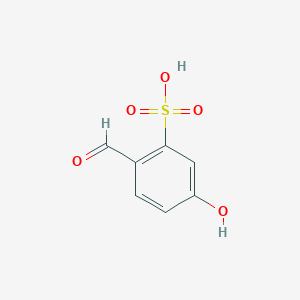
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
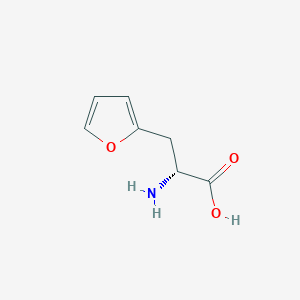
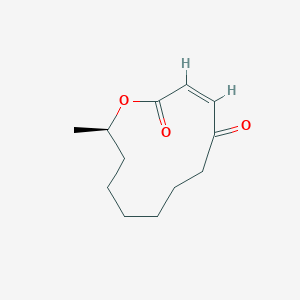
![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)
